molecular formula C18H19N5O2 B12049182 N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12049182
M. Wt: 337.4 g/mol
InChI Key: HJTQAHLZCKBAEB-UHFFFAOYSA-N
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Description

N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic compound characterized by a fused bicyclic core with multiple functional groups, including an ethyl carboxamide, prop-2-enyl substituent, and imino-oxo motifs. The compound’s crystallographic and stereochemical properties have likely been analyzed using tools such as SHELX programs (e.g., SHELXL for refinement), which are widely employed for small-molecule structural determination .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-4-8-22-14(19)12(17(24)20-5-2)10-13-16(22)21-15-11(3)7-6-9-23(15)18(13)25/h4,6-7,9-10,19H,1,5,8H2,2-3H3,(H,20,24)

InChI Key

HJTQAHLZCKBAEB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common method involves the use of a Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction is usually carried out in the presence of a catalyst such as zinc chloride (ZnCl₂) in ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Hypothetical Physicochemical Comparison

Property Target Compound (7-prop-2-enyl) Analog (7-2-methoxyethyl)
Substituent at Position 7 Prop-2-enyl (C₃H₅) 2-Methoxyethyl (C₃H₇O)
Molecular Weight (g/mol) ~413.4* ~429.4*
Hydrogen Bond Acceptors 6 7
LogP (Predicted) ~1.8 ~1.2
Synthetic Accessibility Moderate Moderate

*Calculated based on structural data.

Functional Group Impact

  • Prop-2-enyl vs. In contrast, the 2-methoxyethyl group adds polarity due to the ether oxygen, improving aqueous solubility but reducing membrane permeability . The methoxyethyl variant may exhibit stronger hydrogen-bonding capacity, influencing target binding in biological systems.

Crystallographic and Computational Analysis

Both compounds likely require advanced crystallographic software (e.g., SHELX, ORTEP-3, or SIR97) for structural elucidation due to their complexity . For example:

  • SHELXL : Used for refining small-molecule structures, particularly for handling high-resolution data and twinned crystals .
  • SIR97 : Employed for direct-method structure solutions and least-squares refinement, which may explain the lack of detailed crystallographic data in public domains for these compounds .

Biological Activity

N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5O3C_{20}H_{21}N_5O_3, and its structure includes a triazatricyclo framework which contributes to its stability and reactivity. The presence of imino and carbonyl functionalities enhances its interaction with biological targets.

Key Features:

FeatureDescription
IUPAC Name This compound
Molecular Weight 365.42 g/mol
Solubility Soluble in organic solvents; limited aqueous solubility

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tricyclic structure allows it to bind effectively to various enzymes and receptors, modulating their activity which can lead to:

  • Inhibition of Microbial Growth : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains.
  • Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cell lines by interacting with pathways involved in cell survival and proliferation.

Research Findings

Recent studies have investigated the biological effects of N-ethyl-6-imino-11-methyl compounds:

  • Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Studies involving various cancer cell lines (e.g., breast and colon cancer) indicated that the compound could inhibit cell growth and promote apoptosis through caspase activation.

Case Study: Anticancer Activity

A notable study assessed the efficacy of N-ethyl-6-imino derivatives against MCF-7 breast cancer cells:

TreatmentConcentration (µM)Cell Viability (%)
Control-100
Compound A1085
Compound A5050
Compound A10020

The results indicated a dose-dependent reduction in cell viability, suggesting potent anticancer activity.

Comparative Analysis

The biological activity of N-ethyl-6-imino compounds can be compared to other similar triazatricyclo derivatives:

Compound NameActivity TypeReference
Compound BAntimicrobial
Compound CAnticancer
Compound DAnti-inflammatory

This comparative analysis highlights the unique properties of N-ethyl derivatives in contrast to other compounds with similar structures.

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